
2-Methyl-1-tritylimidazole
概述
描述
2-Methyl-1-tritylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position and a trityl group at the first position of the imidazole ring. The trityl group, also known as triphenylmethyl, is a bulky substituent that can influence the compound’s reactivity and stability. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
The synthesis of 2-Methyl-1-tritylimidazole typically involves the protection of the imidazole nitrogen with a trityl group followed by the introduction of a methyl group at the second position. One common method involves the reaction of imidazole with trityl chloride in the presence of a base to form 1-tritylimidazole. This intermediate is then methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound .
化学反应分析
2-Methyl-1-tritylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for trityl-protected imidazoles due to the stability imparted by the trityl group.
Deprotection: The trityl group can be removed under acidic conditions to yield the free imidazole.
Common reagents used in these reactions include organolithium reagents, electrophiles like alkyl halides, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Methyl-1-tritylimidazole has several applications in scientific research:
Pharmaceuticals: Imidazole derivatives are key components in many drugs due to their biological activity.
Materials Science: The stability and electronic properties of imidazoles make them useful in the development of materials for electronic devices and sensors.
作用机制
The mechanism of action of 2-Methyl-1-tritylimidazole depends on its specific application. In biological systems, imidazoles can interact with enzymes and receptors through hydrogen bonding and coordination with metal ions. The trityl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .
相似化合物的比较
2-Methyl-1-tritylimidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the bulky trityl group, making it more reactive but less stable.
2-Tritylimidazole: Similar in structure but without the methyl group, affecting its reactivity and applications.
Haloimidazoles: Contain halogen substituents that can significantly alter their chemical properties and reactivity
The uniqueness of this compound lies in the combination of the methyl and trityl groups, which provide a balance of stability and reactivity, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
2-methyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYMGYULZCICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347137 | |
| Record name | 2-methyl-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-68-2 | |
| Record name | 2-methyl-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
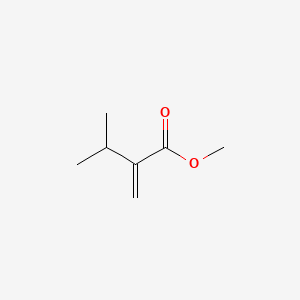


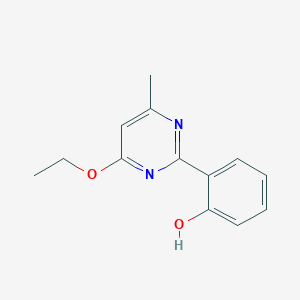

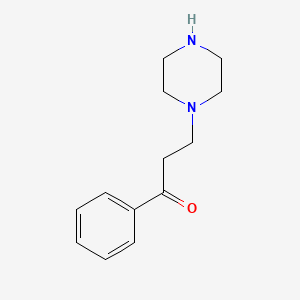




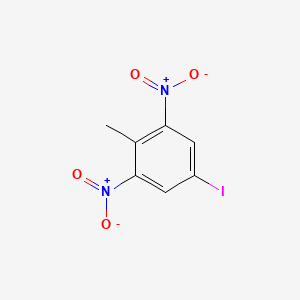
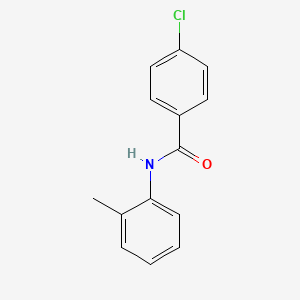

![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)
